2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group This particular compound is characterized by the presence of a pentyl group and a phenylamino methyl group attached to the furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of a furanone precursor with a phenylamino methylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylamino methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while reduction can produce furanone alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- include other furanones with different substituents, such as:
- 2(3H)-Furanone, dihydro-3-pentyl-5-[(methylamino)methyl]-
- 2(3H)-Furanone, dihydro-3-pentyl-5-[(ethylamino)methyl]-
- 2(3H)-Furanone, dihydro-3-pentyl-5-[(propylamino)methyl]-
Uniqueness
The uniqueness of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the phenylamino methyl group, in particular, may enhance its biological activity and make it a valuable compound for research and industrial applications .
Properties
CAS No. |
62636-13-9 |
---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
5-(anilinomethyl)-3-pentyloxolan-2-one |
InChI |
InChI=1S/C16H23NO2/c1-2-3-5-8-13-11-15(19-16(13)18)12-17-14-9-6-4-7-10-14/h4,6-7,9-10,13,15,17H,2-3,5,8,11-12H2,1H3 |
InChI Key |
AAHCRLHMXLOYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(OC1=O)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.